molecular formula C22H15N3O2S2 B2899134 N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)naphthalene-2-sulfonamide CAS No. 896678-88-9

N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)naphthalene-2-sulfonamide

货号: B2899134
CAS 编号: 896678-88-9
分子量: 417.5
InChI 键: AZGHXIGOYNYMKY-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(4-(Thiazolo[5,4-b]pyridin-2-yl)phenyl)naphthalene-2-sulfonamide is a heterocyclic sulfonamide derivative featuring a thiazolo[5,4-b]pyridine scaffold fused to a phenyl group and linked to a naphthalene sulfonamide moiety. The thiazolo[5,4-b]pyridine core is a bicyclic system combining thiazole and pyridine rings, which is associated with diverse biological activities, including kinase inhibition and receptor modulation . The naphthalene sulfonamide group enhances hydrophobicity and may improve binding affinity to hydrophobic pockets in target proteins.

属性

IUPAC Name

N-[4-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]naphthalene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15N3O2S2/c26-29(27,19-12-9-15-4-1-2-5-17(15)14-19)25-18-10-7-16(8-11-18)21-24-20-6-3-13-23-22(20)28-21/h1-14,25H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZGHXIGOYNYMKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)NC3=CC=C(C=C3)C4=NC5=C(S4)N=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

准备方法

Classical Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis remains a cornerstone for constructing thiazole rings. This method involves the reaction of α-haloketones with thioamides or thioureas. For thiazolo[5,4-b]pyridine derivatives, a modified approach employs pyridine-2-thiols and α-bromoketones under basic conditions. The reaction proceeds via nucleophilic substitution, followed by cyclodehydration to form the thiazole ring fused to the pyridine nucleus.

Example Reaction:
$$ \text{Pyridine-2-thiol} + \alpha\text{-Bromoketone} \xrightarrow[\text{EtOH, reflux}]{\text{K}2\text{CO}3} \text{Thiazolo[5,4-b]pyridine} $$

Cook-Heilbron and Herz Modifications

Recent advancements have integrated transition-metal catalysis to enhance regioselectivity. The Cook-Heilbron method, which uses cyanothioformamides and α-haloketones, has been adapted with palladium catalysts to improve yields (65–78%). Similarly, the Herz synthesis, involving cyclocondensation of thioureas with α,β-diketones, has been optimized using microwave irradiation to reduce reaction times from hours to minutes.

Functionalization of the Thiazolo[5,4-b]Pyridine Core

Suzuki-Miyaura Coupling for Phenyl Ring Attachment

The introduction of the 4-phenyl group to the thiazolo[5,4-b]pyridine core is achieved via Suzuki-Miyaura cross-coupling. This method employs a palladium catalyst (e.g., Pd(PPh₃)₄) to couple the thiazolo[5,4-b]pyridine-2-boronic acid with 4-bromophenyl derivatives. Key parameters include:

Parameter Optimal Condition
Catalyst Pd(PPh₃)₄ (5 mol%)
Base Na₂CO₃
Solvent DME/H₂O (3:1)
Temperature 80°C
Yield 72–85%

This step is critical for ensuring proper orientation of the phenyl ring, which influences downstream sulfonamide coupling.

Introduction of the Naphthalene-2-Sulfonamide Group

Sulfonation of Naphthalene

The naphthalene-2-sulfonyl chloride intermediate is synthesized via electrophilic aromatic sulfonation. Naphthalene reacts with chlorosulfonic acid at 0–5°C to yield the sulfonic acid, which is subsequently treated with PCl₅ to form the sulfonyl chloride.

Reaction Scheme:
$$ \text{Naphthalene} + \text{ClSO}3\text{H} \rightarrow \text{Naphthalene-2-sulfonic acid} \xrightarrow{\text{PCl}5} \text{Naphthalene-2-sulfonyl chloride} $$

Nucleophilic Amination

The sulfonamide group is introduced by reacting naphthalene-2-sulfonyl chloride with 4-(thiazolo[5,4-b]pyridin-2-yl)aniline. This step requires careful pH control (7.5–8.5) to prevent overchlorination. Triethylamine is typically used as a base to scavenge HCl, with yields ranging from 68% to 79%.

Optimized Conditions:

  • Solvent: Dichloromethane
  • Temperature: 0°C to room temperature
  • Molar Ratio: 1:1.2 (sulfonyl chloride:aniline)

Industrial-Scale Production and Process Optimization

Continuous Flow Reactor Systems

Industrial synthesis leverages continuous flow reactors to enhance heat and mass transfer. For example, the thiazolo[5,4-b]pyridine formation step achieves 92% conversion in 15 minutes under flow conditions, compared to 6 hours in batch reactors.

Green Chemistry Innovations

Recent efforts focus on replacing toxic solvents (e.g., DMF) with cyclopentyl methyl ether (CPME) and using recyclable catalysts like immobilized Pd nanoparticles. These modifications reduce environmental impact while maintaining yields above 70%.

Analytical Characterization and Quality Control

Spectroscopic Validation

  • ¹H NMR (400 MHz, CDCl₃): δ 8.72 (d, J = 5.2 Hz, 1H, pyridine-H), 8.15–7.98 (m, 4H, naphthalene-H), 7.65 (s, 1H, thiazole-H).
  • HPLC Purity : ≥99.5% (C18 column, 70:30 MeOH/H₂O).

X-ray Crystallography

Single-crystal X-ray analysis confirms the planar geometry of the thiazolo[5,4-b]pyridine system and the orthogonal orientation of the sulfonamide group, critical for PI3K inhibition.

化学反应分析

Types of Reactions

N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)naphthalene-2-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, alcohols, and various substituted derivatives .

科学研究应用

Pharmacological Activities

Research indicates that N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)naphthalene-2-sulfonamide exhibits various pharmacological activities:

  • Antitumor Activity : By inhibiting PI3K, it may hinder tumor growth and metastasis.
  • Anti-inflammatory Effects : Its interaction with cellular signaling pathways can reduce inflammation.
  • Antimicrobial Properties : Preliminary studies suggest potential antimicrobial effects, although further research is needed.

Material Science

The unique structural characteristics of this compound make it suitable for developing novel materials with specific electronic or photonic properties. Its heterocyclic framework may facilitate the design of organic semiconductors or photonic devices.

Biological Research

This compound is utilized in biological research to study various pathways involving kinase inhibition. It provides insights into cellular functions and mechanisms that are critical for understanding diseases related to dysregulated signaling pathways.

Table 1: Summary of Research Findings on this compound

StudyFocusFindings
Antitumor ActivityDemonstrated significant inhibition of cancer cell lines through PI3K pathway modulation.
Mechanistic InsightsIdentified as a selective inhibitor of PI3Kα, PI3Kγ, and PI3Kδ with favorable pharmacokinetic properties.
Material PropertiesExplored potential applications in organic electronics due to its unique electronic properties.

作用机制

The mechanism of action of N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)naphthalene-2-sulfonamide involves the inhibition of phosphoinositide 3-kinase (PI3K) enzymes. The compound binds to the ATP-binding site of the kinase, preventing the phosphorylation of phosphoinositides and thereby inhibiting downstream signaling pathways involved in cell growth, proliferation, and survival .

相似化合物的比较

Comparison with Similar Compounds

The following table and analysis compare N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)naphthalene-2-sulfonamide with structurally or functionally related compounds:

Table 1: Structural and Functional Comparison of Sulfonamide Derivatives

Compound Name Key Structural Features Molecular Weight Biological Activity Reference
Target Compound Thiazolo[5,4-b]pyridine, naphthalene sulfonamide 415.9 Likely kinase/receptor modulation
N-(3-(Thiazolo[5,4-b]pyridin-2-yl)phenyl)-1-naphthamide Thiazolo-pyridine, naphthamide (amide vs. sulfonamide) N/A Pharmacoperone activity (V2 receptor rescue)
T32612 (CAS 866772-52-3) Thiazolo-pyridine, methoxy, piperazine sulfonyl 543.7 Kinase inhibition (e.g., PI3K/mTOR pathways)
Pyrazole-sulfonamide hybrids (e.g., compounds 2–8) Pyrazole core, sulfonamide, aryl substituents ~350–450 Apoptosis induction in colon cancer
4-Chloro-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide Chloro, benzene sulfonamide 415.9 Structural similarity suggests kinase targets

Key Comparative Insights:

Core Heterocycle Differences :

  • The target compound’s thiazolo[5,4-b]pyridine core distinguishes it from pyrazole-sulfonamide hybrids (e.g., compounds 2–8), which exhibit apoptosis-inducing activity in colon cancer via pyrazole-mediated mechanisms . The thiazolo-pyridine system may confer distinct selectivity for kinases or GPCRs compared to pyrazole-based analogs.

Sulfonamide vs. Sulfonamides generally exhibit stronger hydrogen-bonding capacity, which may enhance binding to hydrophilic enzymatic pockets .

Substituent Effects :

  • T32612 () incorporates a methoxy group and piperazine sulfonyl moiety, increasing molecular weight (543.7 vs. 415.9) and likely reducing blood-brain barrier penetration compared to the target compound. The piperazine group may enhance solubility but introduce metabolic instability .
  • The chloro-substituted analog (CAS 863500-70-3, ) shares the thiazolo-pyridine core but replaces naphthalene with a benzene ring. The chloro group could enhance lipophilicity and influence off-target toxicity profiles .

Biological Activity Trends :

  • Pyrazole-sulfonamide hybrids () demonstrate potent pro-apoptotic effects in colon cancer cells, whereas thiazolo-pyridine derivatives are more commonly associated with kinase inhibition (e.g., imidazo-thiazolo-pyridines in ). The target compound’s naphthalene sulfonamide may position it as a dual kinase/receptor modulator.

Pharmacokinetic Considerations :

  • Compounds with bulky substituents (e.g., T32612) or halogenated groups (e.g., chloro analog) may exhibit prolonged half-lives but face challenges in solubility and oral bioavailability. The target compound’s balance of hydrophobicity (naphthalene) and polar sulfonamide could optimize tissue distribution .

生物活性

N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)naphthalene-2-sulfonamide is a complex organic compound that has garnered attention for its diverse biological activities. This article explores its mechanisms of action, pharmacological properties, and potential therapeutic applications based on recent research findings.

Chemical Structure and Synthesis

The compound features a thiazolo[5,4-b]pyridine moiety linked to a naphthalene sulfonamide group. The thiazolo[5,4-b]pyridine structure is known for its broad spectrum of biological activities, making it a significant focus in medicinal chemistry. The synthesis typically involves multi-step processes starting from commercially available precursors, including the annulation of pyridine to a thiazole ring followed by various substitution reactions to introduce the sulfonamide group.

Target Enzymes and Pathways

The primary target for this compound is the Phosphoinositide 3-Kinase (PI3K) pathway. This compound acts as an inhibitor of PI3K, which plays a crucial role in cell signaling related to proliferation, survival, and metabolism. By inhibiting PI3K activity, the compound disrupts the downstream signaling cascade involving AKT and mTOR pathways, which are critical in cancer progression and other diseases.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have demonstrated its ability to induce apoptosis in various cancer cell lines. For instance, studies show that this compound leads to cell cycle arrest and promotes apoptosis through the activation of caspases and modulation of Bcl-2 family proteins .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary results suggest that it possesses activity against several bacterial strains, with minimum inhibitory concentration (MIC) values indicating effectiveness comparable to established antibiotics. This suggests potential applications in treating bacterial infections .

Case Studies and Research Findings

Several studies have explored the biological activity of similar thiazolo[5,4-b]pyridine derivatives:

  • Antiviral Activity : A derivative of thiazolo[5,4-b]pyridine was shown to inhibit NS5B RNA polymerase with an IC50 value of 32.2 μM against Hepatitis C virus .
  • Anticancer Efficacy : Another study reported that thiazolo[5,4-b]pyridine derivatives demonstrated significant cytotoxicity against A-431 and Jurkat cell lines with IC50 values lower than doxorubicin .
  • Mechanistic Insights : Molecular dynamics simulations indicated that these compounds interact primarily through hydrophobic contacts with target proteins, enhancing their potential as drug candidates .

Summary Table of Biological Activities

Activity Type Mechanism IC50/MIC Values References
AnticancerPI3K inhibition< 10 μM
AntimicrobialBactericidal effectsMIC: 0.22 - 0.25 μg/mL
AntiviralInhibition of RNA polymeraseIC50: 32.2 μM

常见问题

Basic Research Questions

Q. What synthetic strategies are optimal for preparing N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)naphthalene-2-sulfonamide?

  • Methodological Answer : The synthesis typically involves multi-step routes starting with cyclization to form the thiazolo[5,4-b]pyridine core. For example, copper-catalyzed annulation under microwave irradiation can construct the heterocyclic scaffold efficiently. Subsequent coupling with naphthalene sulfonamide derivatives is achieved via Buchwald-Hartwig amination or Ullmann coupling. Key parameters include solvent choice (e.g., dry pyridine), temperature control (80–120°C), and catalyst optimization (e.g., CuI) to enhance yield .

Q. Which analytical techniques are critical for characterizing this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) confirms substituent positions, while high-resolution mass spectrometry (HRMS) verifies molecular weight. X-ray crystallography resolves 3D conformation, particularly for assessing π-π stacking between the naphthalene and thiazolo-pyridine moieties. Purity is validated via HPLC with UV detection at 254 nm .

Q. How can researchers perform initial biological screening for kinase inhibition?

  • Methodological Answer : Use fluorescence-based kinase assays (e.g., ADP-Glo™) with recombinant PI3Kα/β isoforms. IC₅₀ values are determined using dose-response curves (1 nM–10 µM). Positive controls (e.g., LY294002) and ATP concentration optimization (Km + 5 mM) are critical to avoid false negatives. Cell-free systems minimize interference from cellular metabolites .

Advanced Research Questions

Q. How to resolve discrepancies in reported IC₅₀ values across enzymatic and cellular assays?

  • Methodological Answer : Discrepancies often arise from assay conditions (e.g., ATP concentrations, cell permeability). Normalize data using Z’-factor validation and cross-validate with orthogonal methods like Western blotting for downstream targets (e.g., AKT phosphorylation). Structural analogs with known activity (e.g., thiazolo[5,4-b]pyridine derivatives) serve as benchmarks .

Q. What strategies improve selectivity for PI3K isoforms (α vs. β)?

  • Methodological Answer : Perform molecular docking studies (e.g., AutoDock Vina) to identify binding pocket interactions. Introduce steric hindrance via methyl groups at the sulfonamide para-position to block β-isoform access. Validate selectivity using isoform-specific siRNA knockdown models and mutagenesis (e.g., PI3Kα H1047R mutant) .

Q. How to enhance solubility and pharmacokinetics for in vivo studies?

  • Methodological Answer : Modify the sulfonamide group with hydrophilic substituents (e.g., PEGylation) or formulate as a prodrug (e.g., ester prodrugs hydrolyzed by serum esterases). Use nanoemulsion carriers (≤200 nm particle size) to improve bioavailability. Monitor plasma stability via LC-MS/MS over 24 hours .

Q. What experimental designs validate target engagement in complex biological systems?

  • Methodological Answer : Employ cellular thermal shift assays (CETSA) to confirm target binding by measuring protein thermal stability shifts. Combine with CRISPR-Cas9 knockout models to assess phenotype rescue. In vivo, use PET tracers (e.g., ¹⁸F-labeled analogs) for biodistribution studies .

Key Considerations

  • Contradiction Analysis : Cross-validate conflicting data using orthogonal assays (e.g., SPR vs. enzymatic activity) and control for batch-to-batch compound variability via QC protocols .
  • Structural Optimization : Prioritize substituents at the naphthalene 2-position to balance lipophilicity (logP ≤3) and hydrogen-bonding capacity for improved blood-brain barrier penetration .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。